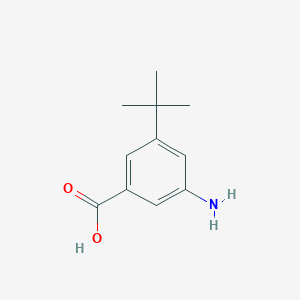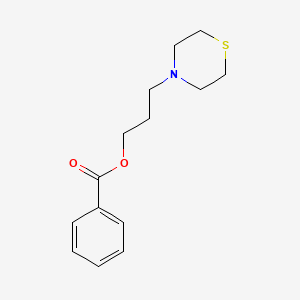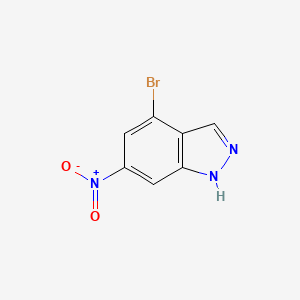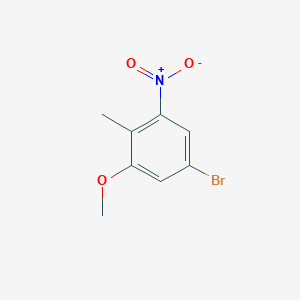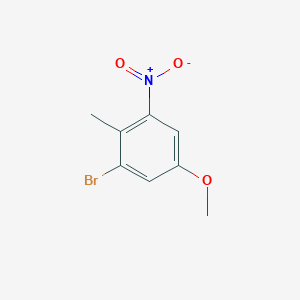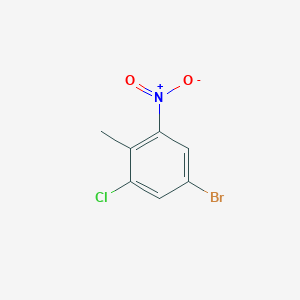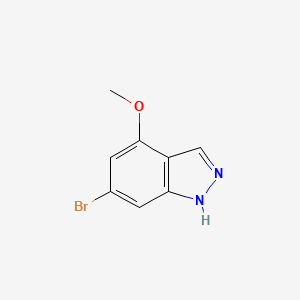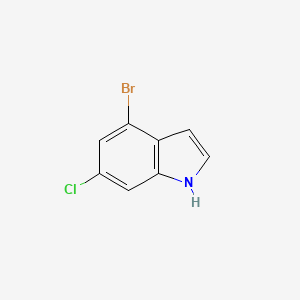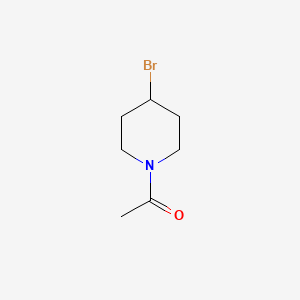
1-(4-Bromo-piperidin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-piperidin-1-yl)-ethanone is a brominated piperidine derivative. Piperidine is a six-membered heterocyclic amine, and the presence of the bromine atom and the ethanone group suggests that this compound could have interesting chemical and biological properties. While the provided papers do not directly discuss 1-(4-Bromo-piperidin-1-yl)-ethanone, they do provide insights into similar compounds which can be used to infer some of the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related brominated piperidine compounds typically involves the introduction of the bromine atom into the piperidine ring, followed by the attachment of the ethanone group. For instance, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involved the use of a piperidinyl precursor, which was then further reacted to introduce additional functional groups . This suggests that a similar approach could be used for the synthesis of 1-(4-Bromo-piperidin-1-yl)-ethanone, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt a chair conformation, and various substituents that can influence the overall geometry and electronic distribution of the molecule. For example, the molecular structure of a related compound was confirmed by X-ray diffraction studies, which showed the piperidine and morpholine rings in a chair conformation . The molecular structure is often stabilized by intra- and intermolecular interactions, such as hydrogen bonds, which can be crucial for the biological activity of the compound.
Chemical Reactions Analysis
Brominated piperidine derivatives can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom and the carbonyl group. The bromine atom can be involved in substitution reactions, while the carbonyl group can undergo reactions typical of ketones, such as nucleophilic addition. The reactivity of these functional groups can be exploited in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidine derivatives are influenced by their molecular structure. The presence of the bromine atom increases the molecular weight and can affect the lipophilicity of the compound, which is important for its pharmacokinetic properties. The carbonyl group contributes to the compound's ability to form hydrogen bonds, which can affect its solubility and boiling point. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these compounds . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide insights into the electronic properties and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Nucleophilic Aromatic Substitution : Piperidine's reactivity, including compounds similar to 1-(4-Bromo-piperidin-1-yl)-ethanone, has been demonstrated in reactions like nucleophilic aromatic substitution. These reactions are crucial for synthesizing complex organic compounds, showing the foundational role of such chemicals in organic chemistry (Pietra & Vitali, 1972).
Pharmacological and Therapeutic Potential
- Piperazine Derivatives : Research into piperazine derivatives, closely related to 1-(4-Bromo-piperidin-1-yl)-ethanone, has highlighted their wide range of therapeutic applications. These include acting as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules, underscoring their importance in drug development (Rathi et al., 2016).
- Anti-mycobacterial Activity : Piperazine and its analogues have been extensively studied for their anti-mycobacterial properties. They show promising activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of 1-(4-Bromo-piperidin-1-yl)-ethanone analogues in addressing global tuberculosis challenges (Girase et al., 2020).
Chemical and Material Science Applications
- Flame Retardants : Studies on novel brominated flame retardants (NBFRs), which include bromo-piperidine compounds, focus on their occurrence in indoor environments and consumer goods. These compounds, due to their bromination, are of interest for their potential use in improving fire safety standards (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromopiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWPBRRNBHHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-piperidin-1-yl)-ethanone | |
CAS RN |
1082915-85-2 |
Source


|
| Record name | 1-(4-bromopiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

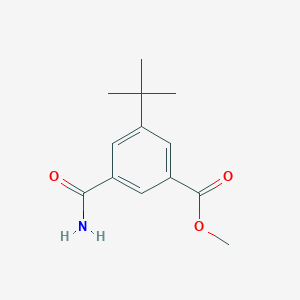
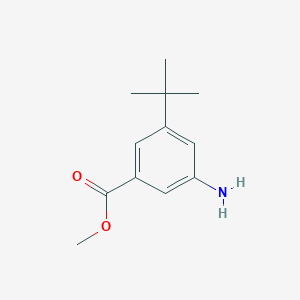
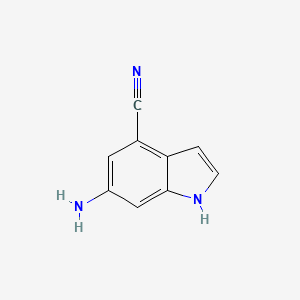

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)
